Cas no 91432-46-1 (1,3-Benzodioxole-5-carboxylicacid, 2-(aminocarbonyl)-3a,6,7,7a-tetrahydro-7-hydroxy-2-methyl-, methyl ester,(2S,3aR,7R,7aR)-)

1,3-Benzodioxole-5-carboxylicacid, 2-(aminocarbonyl)-3a,6,7,7a-tetrahydro-7-hydroxy-2-methyl-, methyl ester,(2S,3aR,7R,7aR)- structure
91432-46-1 structure
Nome del prodotto:1,3-Benzodioxole-5-carboxylicacid, 2-(aminocarbonyl)-3a,6,7,7a-tetrahydro-7-hydroxy-2-methyl-, methyl ester,(2S,3aR,7R,7aR)-
Numero CAS:91432-46-1
MF:C11H15NO6
MW:257.239903688431
CID:808798
PubChem ID:124640

1,3-Benzodioxole-5-carboxylicacid, 2-(aminocarbonyl)-3a,6,7,7a-tetrahydro-7-hydroxy-2-methyl-, methyl ester,(2S,3aR,7R,7aR)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,3-Benzodioxole-5-carboxylicacid, 2-(aminocarbonyl)-3a,6,7,7a-tetrahydro-7-hydroxy-2-methyl-, methyl ester,(2S,3aR,7R,7aR)-
    • dioxolamycin
    • 91432-46-1
    • DTXSID90919733
    • 4-Hydroxy-6-(methoxycarbonyl)-2-methyl-3a,4,5,7a-tetrahydro-2H-1,3-benzodioxole-2-carboximidic acid
    • 1,3-Benzodioxole-5-carboxylic acid, 2-(aminocarbonyl)-3a,6,7,7a-tetrahydro-7-hydroxy-2-methyl-, methyl ester, (2S-(2alpha,3aalpha,7alpha,7abeta))-
    • 1,3-Benzodioxole-5-carboxylic acid, 3a,6,7,7a-tetrahydro-2-(aminocarbonyl)-7-hydroxy-2-methyl-, methyl ester, (2S-(2-alpha,3a-alpha,7-alpha,7a-beta))-
    • methyl (2S,3aR,7aR)-2-carbamoyl-7-hydroxy-2-methyl-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate
    • Methyl 8-carbamoyl-5-hydroxy-8-methyl-7,9-dioxabicyclo(4,3,0)non-2-ene-3-carboxylate
    • Inchi: InChI=1S/C11H15NO6/c1-11(10(12)15)17-7-4-5(9(14)16-2)3-6(13)8(7)18-11/h4,6-8,13H,3H2,1-2H3,(H2,12,15)/t6?,7-,8-,11+/m1/s1
    • Chiave InChI: SHAXHGRARCZUPJ-YEHZVILMSA-N
    • Sorrisi: CC1(OC2C=C(CC(C2O1)O)C(=O)OC)C(=O)N

Proprietà calcolate

  • Massa esatta: 257.09
  • Massa monoisotopica: 257.09
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 3
  • Complessità: 420
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 108A^2
  • XLogP3: -1.3

Proprietà sperimentali

  • Densità: 1.386
  • Punto di ebollizione: 498.8°C at 760 mmHg
  • Punto di infiammabilità: 255.5°C
  • Indice di rifrazione: 1.542
Fornitori consigliati
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
江苏科伦多食品配料有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
江苏科伦多食品配料有限公司
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.